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Compound of Interest

N-(2-Hydroxy-6-
Compound Name:
methylphenyl)acetamide

CAS No.: 77774-35-7

Cat. No.: B1617749

Get Quote

Chemical Architecture and Scientific Context

N-(2-Hydroxy-6-methylphenyl)acetamide (CAS: 77774-35-7) is a highly functionalized
aromatic compound utilized extensively as an intermediate in medicinal chemistry, particularly
in the synthesis of benzoxazinones and advanced lidocaine derivatives[1][2]. With a molecular
weight of 165.19 g/mol and the SMILES designation CC1=C(C(=CC=C1)O)NC(=0)C|[1], the
molecule features a 1,2,6-trisubstituted benzene ring.

This specific substitution pattern—an acetamide group at C1, a phenolic hydroxyl at C2, and a
methyl group at C6—creates a sterically congested and electronically rich microenvironment.
Understanding the spectroscopic signatures of this compound requires a deep analysis of
intramolecular hydrogen bonding, steric hindrance, and the electron-donating/withdrawing
effects of its substituents.
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Spectroscopic Data Presentation & Causality
Analysis

To establish a self-validating analytical profile, multiple spectroscopic modalities must be cross-
referenced. The data below synthesizes the expected quantitative outputs with the mechanistic
causality behind each signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection: The use of deuterated dimethyl sulfoxide (DMSO- d6) is critical
for this analysis. In protic solvents (like Methanol- d4), the labile -OH and -NH protons would
rapidly exchange with the solvent, rendering them invisible. DMSO- d6acts as a strong
hydrogen-bond acceptor, slowing this chemical exchange and allowing the heteroatom protons
to resolve as distinct, highly deshielded singlets. Furthermore, distinguishing this compound
from its chloroacetylated derivative (often synthesized in parallel lidocaine research) relies
heavily on the acetyl methyl peak at ~2.05 ppm, which replaces the deshielded -CH2ClI singlet
typically found at ~4.3 ppm[3].

Table 1: *H NMR Spectral Assignments (400 MHz, DMSO- d6)
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. ] Mechanistic
Chemical Shift

Multiplicity Integration Assignment Causality /
(ppm)

Notes

Heavily
deshielded by
) the adjacent
~9.30 Singlet (br) 1H -NH
electron-
withdrawing

carbonyl group.

Phenolic proton;

) deshielded by

~9.15 Singlet (br) 1H -OH o
the aromatic ring

current.

Coupled to H3
and H5 ( 3J=7.5

6.95 Triplet 1H Ar-H (C4) Hz). Represents
the meta-

proton[3].

Shielded by the
electron-donating

6.75 Doublet 1H Ar-H (C3)
ortho-hydroxyl

group.

Shielded by the
ortho-methyl
6.70 Doublet 1H Ar-H (C5) group via

hyperconjugation

Benzylic methyl
at C6; shifted

2.15 Singlet 3H Ar-CHs )
downfield by the
aromatic ring[3].

2.05 Singlet 3H CO-CHs Acetyl methyl

group; confirms

N-acetylation
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over

chloroacetylation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Shifts: The FT-IR spectrum is defined by the competitive hydrogen
bonding between the -OH and the amide carbonyl. The Amide | band (C=0 stretch) is slightly
lowered from the typical 1680 cm~! to ~1655 cm~! due to a combination of conjugation with the
nitrogen lone pair and potential intramolecular hydrogen bonding from the adjacent phenolic -
OH.

Table 2: FT-IR Spectral Assignments (ATR Method)

Wavenumber ] . . Mechanistic
Vibration Mode Intensity .
(cm™?) Causality / Notes

Overlapping bands

caused by extensive
3250 - 3350 O-H / N-H stretch Broad, Strong )

intermolecular H-

bonding networks.

Shifted to lower
) frequency due to H-
1655 C=0 stretch (Amide I)  Strong )
bonding and

resonance.

Characteristic out-of-
phase combination of
N-H bend and C-N

stretch.

1530 N-H bend (Amide II) Medium

Enhanced
1220 C-O stretch (Phenol) Strong polarizability of the
phenolic C-O bond.

Structural & Analytical Visualizations
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Fig 1. Step-by-step synthetic and analytical validation workflow for the target acetamide.

Fig 2. Causality mapping between molecular structural features and spectroscopic data.

Self-Validating Experimental Protocol: Synthesis &
Preparation

To ensure the integrity of the spectroscopic data, the compound must be synthesized and
purified using a self-validating methodology that actively prevents the formation of the O-
acetylated byproduct.

Step 1: Reagent Preparation & Causality of Choice Dissolve 1.0 equivalent of 2-amino-3-
methylphenol in anhydrous dichloromethane (DCM). Causality: Acetic anhydride (1.05 eq) is
selected over acetyl chloride. Acetyl chloride is highly reactive and prone to causing unwanted
O-acetylation at the phenolic hydroxyl group. Acetic anhydride provides a milder, more
chemoselective N-acetylation pathway.

Step 2: Reaction Execution Cool the solution to 0°C using an ice bath. Add triethylamine (EtsN,
1.2 eq) followed by the dropwise addition of acetic anhydride. Allow the reaction to warm to
room temperature and stir for 4 hours. In-line Validation: Monitor the reaction via Thin Layer
Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent. The disappearance of the
highly polar amine spot and the emergence of a moderately polar UV-active spot confirms
conversion.

Step 3: Quenching and Selective Extraction Quench the reaction with saturated aqueous
NaHCOs to neutralize excess acetic acid. Extract the aqueous layer with DCM (3x). Wash the
combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate under
reduced pressure. Purification Causality: Recrystallize the crude solid from a mixture of ethanol
and water. This step exploits the hydrogen-bonding capacity of the target N-(2-Hydroxy-6-
methylphenyl)acetamide, allowing it to selectively crystallize while any trace O-acetylated
impurities remain dissolved in the mother liquor.

Step 4: Spectroscopic Sample Preparation For NMR, dissolve 15 mg of the purified, vacuum-
dried crystals in 0.6 mL of DMSO- d6. Ensure the sample is entirely free of residual ethanol
(which would present unwanted triplets/quartets at 1.06 and 3.44 ppm) before acquiring the
spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.ben.edu/
https://www.scribd.com/
https://www.benchchem.com/product/b1617749?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bocsci.com/n-2-hydroxy-6-methylphenyl-acetamide-cas-77774-35-7-item-172161.html
https://ben.edu/wp-content/uploads/URSA-2019-Poster-Session-Program.pdf
https://www.scribd.com/document/497441424/Formal-Lab-Report-Lidocaine-derivative
https://www.benchchem.com/product/b1617749/docs#spectroscopic-profiling-and-structural-characterization-of-n-2-hydroxy-6-methylphenyl-acetamide
https://www.benchchem.com/product/b1617749/docs#spectroscopic-profiling-and-structural-characterization-of-n-2-hydroxy-6-methylphenyl-acetamide
https://www.benchchem.com/product/b1617749/docs#spectroscopic-profiling-and-structural-characterization-of-n-2-hydroxy-6-methylphenyl-acetamide
https://www.benchchem.com/product/b1617749/docs#spectroscopic-profiling-and-structural-characterization-of-n-2-hydroxy-6-methylphenyl-acetamide
https://www.benchchem.com/product/b1617749?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617749?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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